molecular formula C11H17Cl2N3S B6055041 [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride

[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride

Katalognummer B6055041
Molekulargewicht: 294.2 g/mol
InChI-Schlüssel: PUVAJQQDIFZCTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in treating various types of cancer. This compound is currently in the preclinical stage of development, and it has shown promising results in both in vitro and in vivo studies.

Wirkmechanismus

[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an important signaling molecule in cancer cells. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death. [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride also inhibits other signaling pathways that are involved in cancer cell growth and survival, including the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has also been shown to have other biochemical and physiological effects. For example, it can inhibit the activation of immune cells, which may be beneficial in certain autoimmune diseases. It can also reduce inflammation and pain, which may be useful in treating conditions such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride is its potential for off-target effects, which may need to be carefully monitored in future studies.

Zukünftige Richtungen

There are several potential future directions for the study of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the development of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride derivatives with improved pharmacokinetic properties and specificity for BTK. Additionally, further studies are needed to better understand the potential side effects and toxicity of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, as well as its effectiveness in different types of cancer.

Synthesemethoden

The synthesis of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-thiophenemethanol to form the intermediate product, which is then reacted with 1H-imidazole-1-carboxaldehyde to produce the final product, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. The purity and yield of the compound can be improved by using appropriate purification techniques.

Wissenschaftliche Forschungsanwendungen

[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.2ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;;/h1,3,5,7-8,10,12H,2,4,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVAJQQDIFZCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.